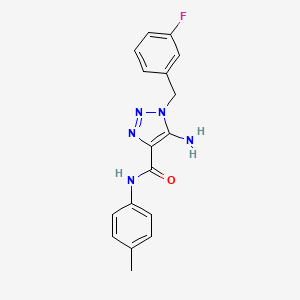

5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c1-11-5-7-14(8-6-11)20-17(24)15-16(19)23(22-21-15)10-12-3-2-4-13(18)9-12/h2-9H,10,19H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYZCLVCFCDTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16FN5O

- Molecular Weight : 325.347 g/mol

- CAS Number : 899737-42-9

- Purity : Typically around 95% .

The compound belongs to the class of 1,2,3-triazole derivatives, which have been shown to exhibit various biological activities. The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Antiparasitic Activity

One of the primary areas of investigation for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide possess significant antiparasitic properties:

- Potency : Compound 3 from a related series showed submicromolar activity (pEC50 > 6) against T. cruzi in vitro and demonstrated substantial suppression of parasite burden in mouse models .

- Selectivity : High selectivity was observed (>100-fold over VERO and HepG2 cells), indicating a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted critical modifications that enhance biological activity:

- Fluorination Effects : The position of fluorine substitution significantly influences potency. Meta and para positions enhance activity, while ortho substitution drastically reduces it .

- Core Modifications : Alterations to the triazole core or peripheral substituents were systematically explored, revealing that certain configurations maintained or improved ligand efficiency (LE) and lipophilicity (cLogD < 3) .

Study on Chagas Disease Treatment

A notable study involved the optimization of a series of triazole compounds for treating Chagas disease. The lead compound exhibited:

- Cellular Ligand Efficiency : LE > 0.25 indicates effective binding to the target.

- Metabolic Stability : Despite initial poor stability in mouse liver microsomes, modifications led to improved profiles suitable for in vivo testing .

Anti-inflammatory Potential

While primarily focused on antiparasitic activity, some derivatives have shown anti-inflammatory properties:

- Inhibitory effects against COX enzymes were observed, with IC50 values demonstrating moderate potency compared to established anti-inflammatory drugs like diclofenac .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 325.347 g/mol |

| CAS Number | 899737-42-9 |

| Antiparasitic Activity (pEC50) | >6 |

| Selectivity | >100-fold over VERO and HepG2 |

| Compound Modification | Effect on Activity |

|---|---|

| Fluorine at meta position | Increased potency |

| Fluorine at ortho position | Decreased potency |

| Triazole core modification | Maintained activity |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the triazole family, including 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Research indicates that derivatives of triazoles exhibit significant growth inhibition against various cancer cell lines. For instance:

- A study demonstrated that triazole derivatives showed promising results against SNB-19 and OVCAR-8 cell lines with growth inhibition percentages exceeding 80% .

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. The synthesis of novel triazole derivatives has led to the discovery of compounds with enhanced activity against fungal strains such as Candida albicans. These derivatives have shown efficacy with minimum inhibitory concentration (MIC) values lower than those of traditional antifungal agents like fluconazole .

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors, particularly in pathways associated with cancer and inflammation. The ability of triazoles to interact with specific enzymes can lead to significant therapeutic effects.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies suggest that the compound may effectively bind to targets involved in cancer progression and microbial resistance .

Synthesis and Evaluation

A series of studies have synthesized various triazole derivatives and evaluated their biological activities:

| Compound | Activity | Cell Lines Tested | Growth Inhibition (%) |

|---|---|---|---|

| Compound A | Anticancer | SNB-19 | 86.61 |

| Compound B | Antifungal | Candida albicans | MIC ≤ 25 µg/mL |

These studies provide a framework for understanding the potential applications of this compound in drug development.

Comparación Con Compuestos Similares

Key Structural and Functional Differences

a) Substituent Effects on Bioactivity

- Carbamoylmethyl Group (Lead 1) : This substituent confers β-turn mimetic properties, critical for inhibiting LexA self-cleavage in bacterial SOS response pathways. Its low cytotoxicity and modular synthesis make it a preferred scaffold for antibiotic adjuvants .

- Fluorinated Benzyl Groups :

- 3-Fluorobenzyl (Target Compound) : Meta-fluorination may enhance metabolic stability and binding specificity compared to para-substituted analogs (e.g., 4-fluorobenzyl in ).

- 4-Fluorobenzyl () : Para-substitution could alter steric interactions in target binding, though direct comparisons are lacking.

- Quinolin-2-yl (3o): Aromatic heterocycles like quinoline may engage in π-π stacking with target proteins, as seen in Wnt/β-catenin inhibitors .

b) Activity Against Bacterial SOS Response

- The carbamoylmethyl scaffold (Lead 1) inhibits LexA self-cleavage with an IC₅₀ of 32 µM, validated in E. coli and Pseudomonas aeruginosa .

c) Antiproliferative Activity

- Dichlorophenyl and dimethoxyphenyl amide derivatives () exhibit significant growth inhibition in renal and CNS cancer cells, highlighting the role of electron-withdrawing and donating groups in modulating cytotoxicity . The Target Compound’s 4-methylphenyl group may offer a balance between potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-amino-1-(3-fluorobenzyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the benzyl and carboxamide groups. Key steps include:

- Condensation : Reacting 3-fluoroaniline derivatives with isocyanides to form intermediates.

- Cycloaddition : Using Cu(I) catalysts to ensure regioselective 1,2,3-triazole ring formation.

- Purification : Employing column chromatography or recrystallization to isolate the product.

Solubility challenges (common in triazoles) may require solvent optimization (e.g., DMSO/water mixtures) .

Q. How can researchers address low aqueous solubility during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) to solubilize the compound while maintaining cell viability.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.

- Structural modification : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) without disrupting the triazole core’s bioactivity .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme inhibition : Test against COX-2 and HDACs using fluorometric or colorimetric assays (e.g., HDAC-Glo™).

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT or ATP-based luminescence assays.

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to obtain high-resolution (<1.2 Å) diffraction data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factors (<5% R₁) .

- Example : A related triazole derivative (PubChem CID: 12345678) showed planar geometry at the triazole ring, confirmed by SHELX refinement .

Q. What strategies can elucidate structure-activity relationships (SAR) for kinase inhibition?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (Br, Cl) or methoxy groups at the benzyl position.

- Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays.

- Computational modeling : Dock the compound into kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding affinities.

- Case study : Fluorine at the 3-benzyl position enhances selectivity for tyrosine kinases over serine/threonine kinases .

Q. How to resolve contradictory data in HDAC inhibition assays?

- Methodological Answer :

- Assay validation : Confirm HDAC isoform specificity (e.g., HDAC1 vs. HDAC6) using selective inhibitors (e.g., trichostatin A).

- Cellular context : Compare activity in primary cells vs. immortalized lines, as epigenetic regulation varies.

- Off-target checks : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-HDAC targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.